

# Spectroscopic and Experimental Data for 3-Ethynylbenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Ethynylbenzaldehyde

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **3-ethynylbenzaldehyde**.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-ethynylbenzaldehyde**, a compound with the molecular formula  $C_9H_6O$  and a molecular weight of 130.14 g/mol [\[1\]](#). This data is crucial for the identification and characterization of this molecule in various research and development applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.02	s	-	CHO
8.08	s	-	Ar-H
7.91	d	7.7	Ar-H
7.82	d	7.7	Ar-H
7.55	t	7.7	Ar-H
3.18	s	-	C $\equiv$ CH

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
191.5	CHO
137.2	Ar-C
136.9	Ar-C
133.0	Ar-C
129.5	Ar-C
129.4	Ar-C
123.3	Ar-C
82.8	C $\equiv$ CH
80.0	C $\equiv$ CH

## Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Description of Vibration
3280	≡C-H stretch
2100	C≡C stretch
1700	C=O stretch (aldehyde)
1600, 1575, 1475	C=C stretch (aromatic)
3050	C-H stretch (aromatic)
2850, 2750	C-H stretch (aldehyde)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
130	100	[M] <sup>+</sup> (Molecular Ion)
129	95	[M-H] <sup>+</sup>
102	50	[M-CO] <sup>+</sup>
76	40	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
51	30	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy

A sample of **3-ethynylbenzaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm. For <sup>13</sup>C NMR, the spectral width is generally from 0 to 220 ppm.

## Infrared (IR) Spectroscopy

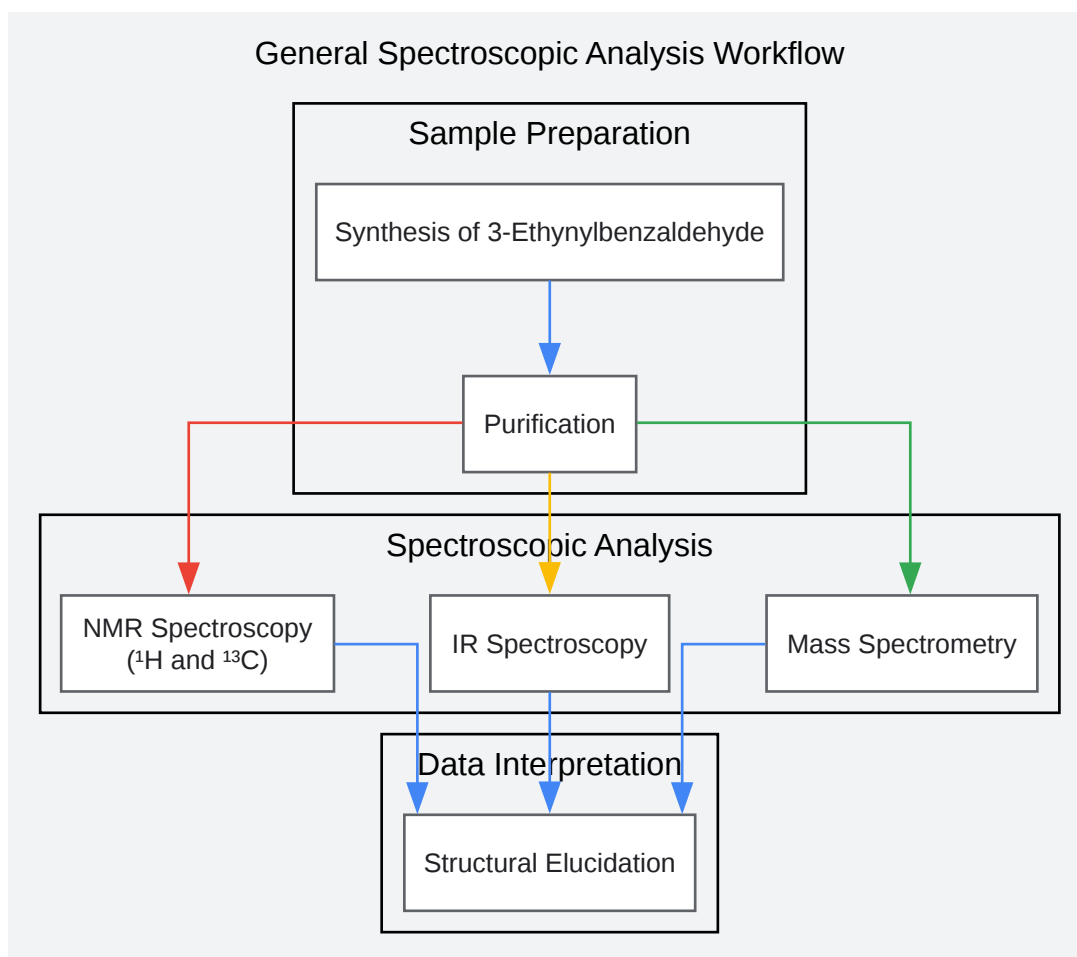
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **3-ethynylbenzaldehyde** is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-ethynylbenzaldehyde**.



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Caption: A flowchart illustrating the key stages from sample synthesis to structural elucidation using various spectroscopic techniques.

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## References

- 1. Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbonyl functionalization of 1,1-disubstituted enamides - Organic Chemistry Frontiers (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]

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